molecular formula C8H13NO4 B8642374 2-Formamido-2-(oxan-4-yl)acetic acid

2-Formamido-2-(oxan-4-yl)acetic acid

Cat. No.: B8642374
M. Wt: 187.19 g/mol
InChI Key: BGZURAGVGGLUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formamido-2-(oxan-4-yl)acetic acid is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-formamido-2-(oxan-4-yl)acetic acid

InChI

InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)6-1-3-13-4-2-6/h5-7H,1-4H2,(H,9,10)(H,11,12)

InChI Key

BGZURAGVGGLUOL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C(=O)O)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate (M. J. Burk et al., J. Am. Chem. Soc., 117, 9375-9376 (1995); 0.30 g) in ethanol (7 ml) was added a 1 N aqueous sodium hydroxide solution (2.8 ml), and mixed at 80° C. for 40 minutes. The reaction mixture was neutralized by adding 1 N hydrochloric acid, and then water was removed by azeotropy with toluene to obtain (formylamino)(tetrahydro-2H-pyran-4-yl)acetic acid as a crude product. In the same manner as in Example 50a), 2-(4-(5-methyl-3-oxo-1H-imidazo[1,5-c]imidazol-2(3H)-yl)-1-piperazinyl)-2-oxo-1-tetrahydro-2H-pyran-4-ylethylformamide was obtained from this carboxylic acid as a crude product. The product was dissolved in methanol (7 ml) and diethyl ether(14 ml). A 4 N solution of hydrogen chloride in ethyl acetate (3.5 ml) was added and mixed at room temperature for 4 hours, and the solvent was distilled off under reduced pressure. The residue was dissolved in acetonitrile (14 ml), triethylamine (0.39 ml) and 4-chlorophenyl isocyanate (0.21 g) were added thereto, and mixed at room temperature for 15 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified with basic silica gel column (ethyl acetate to ethyl acetate/methanol=10/1) to obtain the title compound as colorless powder (0.03 g, 5%).
Name
ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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